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molecular formula C11H11ClO2 B8642287 5-(2-Chloroethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 105920-67-0

5-(2-Chloroethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B8642287
M. Wt: 210.65 g/mol
InChI Key: PPUYXFRSZWNWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04610998

Procedure details

To a solution of sodium ethoxide in ethanol prepared from 5.68 g of sodium and 500 ml of absolute ethanol, 36.75 g of 5-hydroxy-1-indanone in 500 ml of slightly-heated ethanol are added in the course of 30 minutes. Then, 74.5 g of β-chloroethyl p-toluenesulphonate in 100 ml of ethanol are dropwise added, and the mixture is refluxed under stirring for 25 hours. Then the mixture is cooled, the insolubilized sodium p-toluenesulphonate 40 g, dry) is filtered off, and the ethanol is evaporated till dryness under vacuum. The residue (71.6 g) is treated with water (250 ml) and methylene chloride (250 ml); the aqueous phase is extracted two further times with methylene chloride, and the organic extracts are washed twice with 100 ml of 10% sodium hydroxide and with water till neutralization. The solvent is evaporated and the residue (54 g) is purified over silica-gel column; by eluting with methylene chloride:hexane (9:1) the excess β-chloro-ethyl p-toluenesulphonate is separated, and the desired product is isolated with methylene chloride; 26.6 g (51%) of a yellow solid are obtained. M.P. 79°-82° C. and analysis correct.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
36.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Na].[OH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10]2.C1(C)C=CC(S(O[CH2:27][CH2:28][Cl:29])(=O)=O)=CC=1>C(O)C>[Cl:29][CH2:28][CH2:27][O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10]2 |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
5.68 g
Type
reactant
Smiles
[Na]
Name
Quantity
36.75 g
Type
reactant
Smiles
OC=1C=C2CCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
74.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCl)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in the course of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the insolubilized sodium p-toluenesulphonate 40 g, dry)
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated till dryness under vacuum
ADDITION
Type
ADDITION
Details
The residue (71.6 g) is treated with water (250 ml) and methylene chloride (250 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted two further times with methylene chloride
WASH
Type
WASH
Details
the organic extracts are washed twice with 100 ml of 10% sodium hydroxide and with water till neutralization
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue (54 g) is purified over silica-gel column
WASH
Type
WASH
Details
by eluting with methylene chloride:hexane (9:1) the excess β-chloro-ethyl p-toluenesulphonate
CUSTOM
Type
CUSTOM
Details
is separated

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
ClCCOC=1C=C2CCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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